Aspisol

説明

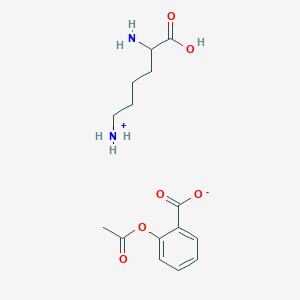

ASPIRIN DL-LYSINE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

特性

IUPAC Name |

2-acetyloxybenzoic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCTCGUOQYZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886518 | |

| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62952-06-1 | |

| Record name | Aspisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine mono(o-acetoxybenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN DL-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JJ274J145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Differential Mechanism of Lysine Acetylsalicylate on Cyclooxygenase Isoforms COX-1 and COX-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of lysine acetylsalicylate, focusing on its distinct interactions with the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Lysine acetylsalicylate, a highly soluble formulation of aspirin, rapidly dissociates to yield acetylsalicylic acid, the active moiety responsible for its therapeutic effects. The core of its action lies in the irreversible acetylation of COX enzymes, a mechanism that sets it apart from other non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism: Irreversible Acetylation

Unlike most NSAIDs that act as reversible competitive inhibitors, the acetylsalicylate component of lysine acetylsalicylate covalently modifies both COX-1 and COX-2. This occurs through the transfer of its acetyl group to a serine residue within the active site of the enzymes. Specifically, it acetylates Serine 530 in COX-1 and the homologous Serine 516 in COX-2.[1][2] This covalent modification results in an irreversible inhibition of the enzyme's native cyclooxygenase activity.[2][3]

The process of inhibition is a two-step event, beginning with the non-covalent binding of the acetylsalicylate molecule to the enzyme's active site, followed by the covalent acetylation of the serine residue.[4][5]

Differential Inhibition: A Tale of Two Isoforms

A critical aspect of acetylsalicylic acid's pharmacology is its pronounced selectivity for COX-1 over COX-2.[4][5][6] This preferential inhibition is not due to a higher binding affinity for COX-1, but rather to a more favorable kinetic rate of the acetylation reaction.[4][5] Computational studies have confirmed that aspirin is 10 to 100 times more potent against COX-1 than COX-2.[4][5]

Impact on COX-1: Complete and Lasting Inhibition

The acetylation of Serine 530 in COX-1 leads to a complete and irreversible blockade of its cyclooxygenase activity.[7] This prevents the binding of the natural substrate, arachidonic acid, to the active site, thereby halting the production of prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and homeostatic prostaglandins and thromboxanes. The long-lasting effect of this inhibition is particularly significant in anucleated cells like platelets, which cannot synthesize new COX-1. This sustained inhibition of thromboxane A2 production in platelets forms the basis of the well-established antithrombotic effects of low-dose aspirin.[2][3][8]

Impact on COX-2: A Shift in Enzymatic Function

In contrast to the complete inactivation of COX-1, the acetylation of Serine 516 in COX-2 results in a fascinating modification of its enzymatic function. While the cyclooxygenase activity responsible for producing PGH2 is inhibited, the enzyme is not rendered entirely inactive. Instead, it acquires a new catalytic capability, functioning as a lipoxygenase.[3][7] This "aspirin-acetylated COX-2" metabolizes arachidonic acid to produce 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[7] This intermediate is then further converted by other enzymes to generate aspirin-triggered lipoxins (ATLs), such as 15-epi-lipoxin A4 and B4, which are potent anti-inflammatory mediators that actively promote the resolution of inflammation.[3]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The differential potency of acetylsalicylic acid towards COX-1 and COX-2 has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 (Aspirin) | ~3.5 µM | ~30 µM | [1] |

These values clearly demonstrate the significantly higher potency of aspirin for COX-1 inhibition.

Signaling Pathways and Experimental Workflows

The mechanism of action of lysine acetylsalicylate directly impacts the arachidonic acid signaling cascade. The following diagrams illustrate the canonical pathway and the alterations induced by the differential inhibition of COX-1 and COX-2.

Experimental Protocols for Assessing COX Inhibition

The determination of COX-1 and COX-2 inhibition by lysine acetylsalicylate relies on robust in vitro assays. Below are outlines of commonly employed methodologies.

In Vitro COX Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (Lysine Acetylsalicylate) dissolved in a suitable solvent (e.g., DMSO)

-

Detection method for prostaglandin production (e.g., ELISA kit for PGE2 or LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add varying concentrations of the test compound (lysine acetylsalicylate) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the time-dependent irreversible inhibition.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

For a more detailed protocol, refer to methods described in publications such as those by Cayman Chemical or in scientific literature detailing COX inhibitor screening assays.[9][10]

Conclusion

The mechanism of action of lysine acetylsalicylate on COX-1 and COX-2 is a nuanced and fascinating example of targeted enzyme inhibition. Its active moiety, acetylsalicylic acid, acts as an irreversible inhibitor of both isoforms through covalent acetylation. The pronounced kinetic preference for COX-1 leads to its potent antiplatelet effects. Simultaneously, its unique modification of COX-2 activity, shifting it towards the production of anti-inflammatory mediators, contributes to its overall therapeutic profile. A thorough understanding of these differential mechanisms is paramount for the continued development and targeted application of this cornerstone therapeutic agent and its derivatives in various clinical settings.

References

- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Mechanistic Insights into a Classic Wonder Drug—Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are all the things that aspirin does? This fascinating but simple and cheap drug has an assured future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. interchim.fr [interchim.fr]

The Pharmacokinetics of Intravenous Lysine Acetylsalicylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of intravenous lysine acetylsalicylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this important analgesic and antiplatelet agent. Intravenous lysine acetylsalicylate, a highly water-soluble form of aspirin, offers rapid and consistent therapeutic effects by bypassing the gastrointestinal tract, making its pharmacokinetic profile of critical interest.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of acetylsalicylic acid (ASA) and its primary metabolite, salicylic acid (SA), following intravenous administration of lysine acetylsalicylate in humans.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) after Intravenous Administration of Lysine Acetylsalicylate in Healthy Human Volunteers

| Dose (mg) | Cmax (mg/L) | Tmax (min) | t½ (min) | CL (mL/min/kg) | Vd (L/kg) | AUC (mg·h/L) | Reference |

| 500 | 54.25 (geometric mean) | 1.02 | 7.5 | - | - | 10.31 (geometric mean) | [1][2] |

| 1000 | - | - | 15.4 ± 2.5 | 12.2 ± 2.2 | 0.219 ± 0.042 | - | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; CL: Clearance; Vd: Volume of distribution; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) after Intravenous Administration of Lysine Acetylsalicylate in Healthy Human Volunteers

| Dose of Lysine Acetylsalicylate (mg) | SA Tmax (min) | SA t½ (h) | Reference |

| 500 | 60 | 3 | [4] |

SA Tmax: Time to reach maximum plasma concentration of salicylic acid; SA t½: Half-life of salicylic acid.

Experimental Protocols

The pharmacokinetic studies of intravenous lysine acetylsalicylate typically involve the following methodologies:

Study Design and Population

-

Study Type: The majority of studies are prospective, randomized, open-label, or crossover trials.

-

Subjects: Healthy adult male and female volunteers are commonly recruited. For instance, one study included 13 healthy volunteers[1], while another enrolled 18 healthy young adult volunteers (nine male and nine female)[3].

-

Ethical Considerations: All studies are conducted under the principles of the Declaration of Helsinki, with protocols approved by institutional review boards or ethics committees. Informed consent is obtained from all participants.

Drug Administration

-

Formulation: Lysine acetylsalicylate is administered as a sterile solution for intravenous injection.

-

Dosage: Single intravenous doses typically range from 500 mg to 1000 mg of acetylsalicylic acid equivalent.[1][3]

-

Administration: The drug is administered as an intravenous bolus or a short infusion.

Blood Sampling

-

Schedule: Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of acetylsalicylic acid and salicylic acid. A typical schedule includes a pre-dose sample, followed by frequent sampling immediately after administration (e.g., at 2, 5, 10, 15, 30, and 60 minutes) and then at longer intervals (e.g., 2, 4, 8, 12, 24, and 48 hours)[1].

-

Sample Handling: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and a stabilizer (e.g., potassium fluoride) to prevent the ex vivo hydrolysis of acetylsalicylic acid to salicylic acid. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Methodology

-

Technique: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the simultaneous quantification of acetylsalicylic acid and salicylic acid in plasma.[3][5][6][7][8][9]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[3][8] In some methods, liquid-liquid extraction or solid-phase extraction is employed for sample clean-up and concentration.[5][7]

-

Chromatographic Conditions:

-

Column: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of the analytes.[3][7]

-

Mobile Phase: The mobile phase is typically a mixture of an acidic aqueous buffer (e.g., water with formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[3][7]

-

Detection: UV detection is often set at a wavelength of around 230-240 nm.[3] For LC-MS/MS, detection is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for acetylsalicylic acid, salicylic acid, and an internal standard.[5][6]

-

Visualizations

The following diagrams illustrate key processes in the study and metabolism of intravenous lysine acetylsalicylate.

Discussion

The intravenous administration of lysine acetylsalicylate leads to the rapid appearance of acetylsalicylic acid in the systemic circulation, with peak plasma concentrations reached within minutes.[1][4] This is in stark contrast to oral aspirin, where absorption can be variable and delayed. The half-life of acetylsalicylic acid after intravenous administration is short, typically around 15-20 minutes, due to rapid hydrolysis to salicylic acid by esterases in the blood, liver, and other tissues.[3]

Salicylic acid, the primary active metabolite, has a longer half-life of approximately 3 hours after a 500 mg intravenous dose of lysine acetylsalicylate.[4] The metabolism of salicylic acid is capacity-limited and involves several pathways. The main route of elimination is conjugation with glycine to form salicyluric acid.[10][11] Other metabolites include gentisic acid, formed through hydroxylation, and glucuronide conjugates.[10][11][12][13] At higher doses, the glycine conjugation pathway can become saturated, leading to a greater proportion of salicylic acid being eliminated through other pathways and by renal excretion of the unchanged drug.

The rapid achievement of high plasma concentrations of acetylsalicylic acid with intravenous lysine acetylsalicylate is thought to be responsible for its fast onset of analgesic and antiplatelet effects. This pharmacokinetic profile makes it a valuable therapeutic option in clinical situations where rapid and reliable drug action is required.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics of intravenous lysine acetylsalicylate. The presented quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the pharmacokinetic properties of intravenous lysine acetylsalicylate is essential for its optimal use in clinical practice and for the development of new therapeutic strategies.

References

- 1. [Pharmacokinetics after oral and intravenous administration of d,l-monolysine acetylsalicylate and an oral dose of acetylsalicylic acid in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma and simultaneous estimation by liquid chromatography and atmospheric pressure chemical ionization/tandem mass spectrometry detection. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of acetylsalicylic acid and salicylic acid in skin and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Aspirin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of Aspisol on Prostaglandin and Thromboxane Synthesis Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aspisol, a pharmaceutical formulation whose active component is acetylsalicylic acid (aspirin), is a cornerstone of anti-inflammatory and anti-thrombotic therapy.[1][2] Its therapeutic efficacy is rooted in the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins and thromboxanes. This technical guide provides a detailed examination of the molecular mechanism of this compound, its differential effects on the COX-1 and COX-2 isoforms, and the downstream consequences for the prostaglandin and thromboxane synthesis pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core biological and experimental workflows to support advanced research and development.

The Prostaglandin and Thromboxane Synthesis Pathway

Prostanoids, a class of lipid mediators including prostaglandins and thromboxanes, are synthesized from arachidonic acid via the cyclooxygenase pathway. This cascade is fundamental to numerous physiological and pathological processes, including inflammation, pain, fever, hemostasis, and gastric protection.[3][4][5]

The synthesis is initiated by the release of arachidonic acid from membrane phospholipids, catalyzed by phospholipase A₂. Arachidonic acid is then converted into the unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂), through the sequential actions of the two cyclooxygenase isoforms, COX-1 and COX-2.[3][5] PGH₂ serves as the common precursor for a variety of prostanoids, with its fate determined by specific terminal synthases expressed in different cell types:

-

Thromboxane A₂ (TXA₂): Primarily synthesized in platelets by thromboxane synthase, TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation.[4][6]

-

Prostaglandin E₂ (PGE₂): Formed by prostaglandin E synthases, PGE₂ is a principal mediator of inflammation, pain, and fever.[5]

-

Prostacyclin (PGI₂): Synthesized by prostacyclin synthase, mainly in endothelial cells, PGI₂ is a vasodilator and a powerful inhibitor of platelet aggregation, acting as a physiological antagonist to TXA₂.[4]

The constitutive isoform, COX-1, is responsible for the baseline production of prostanoids required for homeostatic functions, such as gastric mucosal protection and regulation of renal blood flow.[4][5] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the heightened production of pro-inflammatory prostaglandins.[4]

Core Mechanism of Action of this compound (Acetylsalicylic Acid)

The primary mechanism of action of acetylsalicylic acid is the irreversible inactivation of both COX-1 and COX-2.[7] This occurs through the covalent transfer of its acetyl group to a specific serine residue (Ser530) within the active site of the enzymes.[8] This acetylation physically obstructs the binding of arachidonic acid to the catalytic site, thereby preventing the synthesis of PGH₂. This mode of "suicide inhibition" distinguishes acetylsalicylic acid from other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which are reversible inhibitors.

Differential Effects on COX-1 and COX-2

Acetylsalicylic acid exhibits a greater potency for the inhibition of COX-1 compared to COX-2.[7][9]

-

COX-1 Inhibition: The irreversible acetylation of COX-1 in anucleated platelets is particularly significant. Since platelets lack a nucleus, they are incapable of synthesizing new enzyme. Consequently, the inhibition of platelet COX-1 persists for the entire lifespan of the platelet (approximately 8-9 days).[10] This sustained effect underlies the potent and long-lasting anti-thrombotic properties of low-dose this compound, as it effectively shuts down the production of TXA₂.[10]

-

COX-2 Modification: While acetylsalicylic acid also acetylates COX-2, the outcome is a modification rather than a complete blockade of enzymatic activity. The acetylated COX-2 enzyme retains catalytic function but its substrate specificity is altered. Instead of producing pro-inflammatory prostaglandins, the modified enzyme synthesizes 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) and aspirin-triggered lipoxins, which are specialized pro-resolving mediators with potent anti-inflammatory properties.

Quantitative Analysis of Inhibition

The differential potency and dose-dependent effects of acetylsalicylic acid on COX isoforms and their downstream products are critical for its therapeutic application.

In Vitro COX Enzyme Inhibition

Studies using isolated enzymes or cell-based assays have quantified the inhibitory concentration (IC₅₀) of acetylsalicylic acid for each COX isoform. The data consistently demonstrate a significantly lower IC₅₀ for COX-1, indicating higher potency.

| Parameter | COX-1 | COX-2 | Selectivity (COX-2/COX-1) | Cell/Enzyme System | Reference |

| IC₅₀ (µM) | 3.57 | 29.3 | ~8.2 | Human Articular Chondrocytes | [9] |

| IC₅₀ (µM) | 1.3 ± 0.5 | - | - | Washed Human Platelets | [8] |

| Table 1: Comparative IC₅₀ values of acetylsalicylic acid for COX-1 and COX-2. |

Dose-Dependent Effects on Prostanoid Synthesis

The administration of this compound leads to a dose-dependent reduction in the synthesis of key prostanoids. The inhibition of platelet-derived TXA₂ is particularly sensitive to low doses, while higher doses are required to achieve significant systemic reduction of prostaglandins like PGE₂.

| Prostanoid (Analyte) | Dose | Percent Inhibition | Biological System | Reference |

| Thromboxane (Serum TXB₂) | 20 mg | 48 ± 2% | Healthy Volunteers | [11] |

| Thromboxane (Serum TXB₂) | 75 mg | ~80% | Healthy Volunteers | [1] |

| Thromboxane (Serum TXB₂) | 75 mg | >99% | Healthy Volunteers & Patients | [12] |

| Thromboxane (Serum TXB₂) | 120 mg | 94 ± 1% | Healthy Volunteers | [11] |

| Thromboxane (Serum TXB₂) | 300 mg | ~95% | Healthy Volunteers | [1] |

| Prostaglandin E₂ (Urinary PGE-M) | 81 mg/day | 15% | Individuals with Adenomas | [13] |

| Prostaglandin E₂ (Urinary PGE-M) | 81 mg/day | 45% | Healthy Volunteers | |

| Prostaglandin E₂ (Urinary PGE-M) | 325 mg/day | 28% | Individuals with Adenomas | [13] |

| Prostaglandin E₂ (Intramuscular) | 975 mg (single) | 44% (max suppression) | Healthy Volunteers | |

| Table 2: Dose-dependent inhibition of Thromboxane and Prostaglandin E₂ by acetylsalicylic acid. |

Experimental Protocols for Efficacy Assessment

Evaluating the pharmacological activity of COX inhibitors like this compound requires robust and standardized methodologies. The following sections detail common protocols for assessing enzyme inhibition and quantifying prostanoid production.

Protocol: In Vitro COX Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of a test compound against purified COX-1 and COX-2 enzymes by measuring the production of PGE₂.

1. Enzyme and Reagent Preparation:

- Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

- Prepare a stock solution of the test compound (acetylsalicylic acid) in a suitable solvent (e.g., DMSO).

- Prepare a solution of arachidonic acid (substrate) and co-factors (e.g., hematin, glutathione) in the reaction buffer.

2. Incubation:

- In a 96-well plate, add the reaction buffer, co-factors, and serial dilutions of the test compound.

- Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the arachidonic acid substrate.

- Incubate for a short, defined period (e.g., 2 minutes at 37°C).

3. Reaction Termination and Quantification:

- Stop the reaction by adding a strong acid (e.g., HCl).

- Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

// Nodes

Prep [label="1. Reagent Preparation\n(Enzyme, Inhibitor, Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubate [label="2. Incubation\n(Enzyme + Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

React [label="3. Reaction Initiation\n(Add Arachidonic Acid)", fillcolor="#FBBC05", fontcolor="#202124"];

Stop [label="4. Reaction Termination\n(Add Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Quantify [label="5. Quantification of PGE₂\n(ELISA or LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

Analyze [label="6. Data Analysis\n(Calculate IC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Prep -> Incubate;

Incubate -> React;

React -> Stop;

Stop -> Quantify;

Quantify -> Analyze;

}

Protocol: Quantification of Thromboxane B₂ in Serum

This protocol describes a method to assess the in vivo efficacy of this compound by measuring the inhibition of platelet TXA₂ production. This is achieved by quantifying its stable, inactive metabolite, Thromboxane B₂ (TXB₂), in serum after whole blood clotting.

1. Sample Collection and Clotting:

- Collect whole blood from subjects (pre- and post-drug administration) into tubes without anticoagulants.

- Allow the blood to clot by incubating at 37°C for a standardized time (e.g., 60 minutes). This triggers maximal platelet activation and TXA₂ production.

- To prevent further ex vivo synthesis, place the tubes on ice and add a COX inhibitor like indomethacin.

2. Serum Separation:

- Centrifuge the clotted blood at ~1,500 x g for 15 minutes at 4°C.

- Carefully collect the resulting serum supernatant. Samples can be stored at -80°C until analysis.

3. Quantification of TXB₂:

- Thaw serum samples and dilute as necessary with the appropriate assay buffer.

- Quantify the concentration of TXB₂ using a validated competitive ELISA kit or by LC-MS/MS.

4. Data Analysis:

- Compare the post-dose TXB₂ levels to the pre-dose (baseline) levels for each subject.

- Calculate the percentage of inhibition of serum TXB₂ generation to determine the pharmacodynamic effect of the drug.

// Nodes

Collect [label="1. Collect Whole Blood\n(No Anticoagulant)", fillcolor="#F1F3F4", fontcolor="#202124"];

Clot [label="2. Incubate at 37°C\n(Allow Clotting)", fillcolor="#FBBC05", fontcolor="#202124"];

Stop [label="3. Stop Reaction\n(Ice + Indomethacin)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Centrifuge [label="4. Centrifuge\n(Separate Serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantify [label="5. Quantify TXB₂\n(ELISA or LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

Analyze [label="6. Calculate % Inhibition\n(Post-dose vs. Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Collect -> Clot;

Clot -> Stop;

Stop -> Centrifuge;

Centrifuge -> Quantify;

Quantify -> Analyze;

}

Conclusion and Implications

This compound, through its active ingredient acetylsalicylic acid, exerts a profound and complex influence on the prostaglandin and thromboxane synthesis pathways. Its defining feature is the irreversible acetylation of COX-1 and COX-2, with a marked preference for the former. This mechanism allows for potent, long-lasting anti-platelet effects at low doses through the near-complete inhibition of platelet TXA₂ synthesis. At higher doses, its modification of COX-2 and inhibition of systemic prostaglandin production contribute to its anti-inflammatory and analgesic properties. For researchers and drug development professionals, a thorough understanding of these differential, dose-dependent effects is paramount for optimizing therapeutic strategies, designing novel COX inhibitors, and developing precise biomarkers to guide clinical application. The methodologies and quantitative data presented herein provide a foundational resource for advancing research in this critical area of pharmacology.

References

- 1. Low dose aspirin: selective inhibition of rectal dialysis thromboxane B2 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gpnotebook.com [gpnotebook.com]

- 4. lecturio.com [lecturio.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspirin - Wikipedia [en.wikipedia.org]

- 9. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Low-dose and Standard-dose Aspirin on PGE2 Biosynthesis Among Individuals with Colorectal Adenomas: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Molecular Structure of Aspirin DL-Lysine Salt

Abstract: Aspirin DL-lysine, also known as lysine acetylsalicylate, is a water-soluble salt of acetylsalicylic acid (aspirin) formulated to enhance solubility and improve gastrointestinal tolerability compared to aspirin alone.[1][2] This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methodologies employed for its synthesis and characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's core structural and analytical aspects.

Chemical and Physicochemical Properties

Aspirin DL-lysine is a chemical entity formed through an acid-base reaction between the carboxylic acid group of aspirin and the basic amino groups of the racemic amino acid, DL-lysine.[2] This salt formation is the key to its increased aqueous solubility, which facilitates its formulation for intravenous administration and allows for a faster onset of action.[2] Upon administration, it rapidly dissociates into acetylsalicylate and lysine ions.[1][3] The primary physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | lysine compound with 2-acetoxybenzoic acid (1:1) | [1] |

| Synonyms | Lysine acetylsalicylate, Aspegic, Aspisol | [1][4] |

| CAS Number | 62952-06-1 | [1][2][4][5] |

| Molecular Formula | C15H22N2O6 | [1][2][5] |

| Molecular Weight | 326.34 g/mol | [1][4][6] |

| Appearance | White, crystalline solid | [2] |

| Melting Point | 154-156 °C | [4] |

| Elemental Analysis | C: 55.21%; H: 6.80%; N: 8.58%; O: 29.41% | [1] |

Molecular Structure and Bonding

The molecular structure of aspirin DL-lysine is fundamentally an ionic salt. It is composed of the acetylsalicylate anion and the lysinium cation, held together by electrostatic attraction.[2]

-

Ionic Bond Formation: The carboxylic acid proton of acetylsalicylic acid is transferred to one of the amino groups of DL-lysine. Given that lysine has two amino groups (α-amino and ε-amino), protonation typically occurs at the more basic ε-amino group, though the specific site can be influenced by the chemical environment. The resulting structure is composed of the negatively charged carboxylate of aspirin and the positively charged ammonium group of lysine.[2]

-

Stereochemistry: The "DL" designation indicates that a racemic mixture of lysine (containing both D- and L-enantiomers) is used in the synthesis.[7] Therefore, the resulting salt is a mixture of D-lysinium acetylsalicylate and L-lysinium acetylsalicylate.

-

Crystallography: While powder X-ray diffraction (PXRD) is the definitive method for elucidating the crystal structure of such a salt, detailed single-crystal X-ray diffraction data for aspirin DL-lysine is not widely available in public databases. The structure is primarily confirmed through a combination of spectroscopic techniques and chemical synthesis principles.

Experimental Protocols

The synthesis and characterization of aspirin DL-lysine involve standard organic chemistry and analytical techniques.

This protocol is a generalized procedure based on common methods described in patent literature.[8][9][10][11]

-

Preparation of Reactant Solutions:

-

Dissolve acetylsalicylic acid (aspirin) in a suitable organic solvent, such as anhydrous ethanol, to a target concentration (e.g., 18-20% by mass).[8]

-

Separately, dissolve DL-lysine in purified water to a target concentration (e.g., 30-35% by mass).[8]

-

Both solutions may be subjected to sterile filtration (e.g., using a 0.22 µm filter) if an aseptic product is required.

-

-

Reaction and Crystallization:

-

Slowly add the DL-lysine aqueous solution dropwise into the stirring aspirin-ethanol solution.

-

Maintain the reaction temperature at a controlled level, for example, not exceeding 20°C, to minimize hydrolysis of the aspirin.[9]

-

Continue stirring for a prescribed period (e.g., 2-5 hours) to allow for complete reaction and precipitation of the salt.[8][9]

-

-

Isolation and Purification:

-

Collect the precipitated solid product via centrifugation or vacuum filtration.

-

Wash the collected crystals with a small amount of cold organic solvent (e.g., absolute ethanol or acetone) to remove any unreacted starting materials.[8]

-

Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to yield the purified aspirin DL-lysine salt.[8]

-

A combination of analytical methods is used to confirm the structure and assess the purity of the synthesized salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the presence of both acetylsalicylate and lysine moieties in the correct stoichiometric ratio and to identify impurities.

-

Methodology: A sample of the salt is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A ¹H NMR spectrum is acquired.

-

Data Interpretation: The spectrum is analyzed for characteristic signals:

-

Acetylsalicylate: Aromatic protons (multiplets, ~7.0-8.2 ppm), a methyl singlet from the acetyl group (~2.3 ppm), and the absence of the highly deshielded carboxylic acid proton (~11-12 ppm) which is lost upon salt formation.[12][13]

-

Lysine: Signals corresponding to the protons on the aliphatic chain (α, β, γ, δ, ε carbons).

-

-

Integration of the signal areas (e.g., the aspirin methyl group vs. lysine's α-proton) is used to verify the 1:1 molar ratio.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To confirm salt formation by identifying key functional groups.

-

Methodology: A solid sample is prepared, typically as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

-

Data Interpretation: The spectrum is examined for:

-

The disappearance of the broad O-H stretch and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid from aspirin.

-

The appearance of strong asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻).

-

The presence of N-H stretching and bending vibrations from the lysinium ammonium group (NH₃⁺).

-

-

-

Spectrophotometric Purity Assay:

-

Objective: To quantify the amount of acetylsalicylate in the salt, often to detect degradation to salicylic acid.

-

Methodology: This colorimetric assay relies on the formation of a colored complex between the salicylate ion and ferric ions (Fe³⁺).[14][15][16]

-

A precisely weighed sample of aspirin DL-lysine is hydrolyzed with a sodium hydroxide solution to convert acetylsalicylate to salicylate.[14]

-

The solution is then acidified, and a solution of iron(III) chloride is added, producing a violet-colored complex.[14][15]

-

The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λ_max), typically around 530 nm.[16][17]

-

The concentration, and thus purity, is determined by comparing the absorbance to a calibration curve prepared from standards of known salicylic acid concentration.

-

-

Conclusion

The molecular structure of aspirin DL-lysine is that of an ionic salt, a key feature that imparts its advantageous physicochemical properties, namely enhanced water solubility. While its precise solid-state arrangement awaits detailed public crystallographic data, its structure is well-established through a suite of standard analytical techniques. The methodologies for its synthesis are robust, and its characterization relies on fundamental spectroscopic and chromatographic principles. This guide provides the foundational knowledge required for professionals engaged in the research and development of this important pharmaceutical compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DL-Lysine acetylsalicylate | 62952-06-1 [chemicalbook.com]

- 5. aspirin DL-lysine - Wikidata [wikidata.org]

- 6. Aspirin DL-lysine | TargetMol [targetmol.com]

- 7. GSRS [precision.fda.gov]

- 8. CN102503845A - Preparation method of DL-lysine aspirin salt and application thereof - Google Patents [patents.google.com]

- 9. CN112500306A - Synthesis method of aspirin-lysine - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. CN101633624A - Preparation method of improved di-lysine-aspirin - Google Patents [patents.google.com]

- 12. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]

- 13. azom.com [azom.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. purdue.edu [purdue.edu]

- 16. pennwest.edu [pennwest.edu]

- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]

In Vitro Anti-inflammatory Properties of Lysine Acetylsalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of lysine acetylsalicylate, a soluble salt of acetylsalicylic acid. The document details the compound's mechanisms of action, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its anti-inflammatory effects at the cellular level.

Core Mechanisms of Action

Lysine acetylsalicylate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Lysine acetylsalicylate, like aspirin, irreversibly inhibits both COX-1 and COX-2 enzymes. This inhibition occurs through the acetylation of a serine residue within the active site of the enzymes, preventing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[1] The reduction in prostaglandin synthesis, particularly prostaglandin E2 (PGE2), leads to a decrease in vasodilation, edema, and pain associated with the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Salicylates, including the active form of lysine acetylsalicylate, have been shown to directly inhibit the activity of IKK-β, a key catalytic subunit of the IKK complex.[2][3] This inhibition prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory genes.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of lysine acetylsalicylate and its parent compound, aspirin.

Table 1: Inhibition of Cyclooxygenase (COX) Activity

| Compound | Enzyme | Assay System | Parameter | Value | Reference |

| Lysine Acetylsalicylate | COX-1 | Human Whole Blood | IC50 (TXB2 inhibition) | 0.68 µM | |

| Aspirin | COX-1 | Human Whole Blood | IC50 (TXB2 inhibition) | 1.6 µM | |

| Aspirin | COX-1 | Washed Human Platelets | IC50 | 1.3 ± 0.5 µM | [5] |

| Aspirin | COX-2 | Recombinant Human | IC50 (PGE2 inhibition) | ~50 µM | [6] |

Note: Data for aspirin is provided as a proxy for lysine acetylsalicylate, as both share the same active moiety, acetylsalicylic acid.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine | Concentration | % Inhibition | Reference |

| Aspirin | 4T1 and RAW 264.7 co-culture | - | IL-6 | Not Specified | Significant Inhibition | [1] |

| Aspirin | Murine Peritoneal Macrophages | LPS | TNF-α | Therapeutic Doses | Significant Suppression | [7] |

| Aspirin | RAW 264.7 | LPS | TNF-α | 200 µg/ml | Significant Downregulation | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of lysine acetylsalicylate.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of lysine acetylsalicylate on COX-1 and COX-2 activity.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Lysine acetylsalicylate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Prepare a stock solution of lysine acetylsalicylate in a suitable solvent (e.g., DMSO or water).

-

In a 96-well plate, add the assay buffer, recombinant COX-1 or COX-2 enzyme, and various concentrations of lysine acetylsalicylate. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping agent (e.g., a solution of 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of lysine acetylsalicylate relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokine Release Assay in LPS-Stimulated Macrophages

This protocol details the measurement of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages treated with lysine acetylsalicylate.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Lysine acetylsalicylate

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for murine TNF-α and IL-6

-

24-well cell culture plates

-

CO2 incubator

-

Centrifuge

-

ELISA plate reader

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

The next day, replace the medium with fresh medium containing various concentrations of lysine acetylsalicylate. Include a vehicle control.

-

Pre-incubate the cells with lysine acetylsalicylate for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

-

Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

-

Calculate the percentage of inhibition of cytokine release for each concentration of lysine acetylsalicylate compared to the LPS-stimulated vehicle control.

Western Blot for IκBα Phosphorylation

This protocol describes the detection of IκBα phosphorylation in cell lysates by Western blotting to assess the effect of lysine acetylsalicylate on the NF-κB pathway.

Materials:

-

RAW 264.7 cells

-

LPS

-

Lysine acetylsalicylate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32) and anti-total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed and treat RAW 264.7 cells with lysine acetylsalicylate and/or LPS as described in the cytokine release assay protocol, but for a shorter duration (e.g., 15-30 minutes of LPS stimulation).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Caption: Modulation of the NF-κB Signaling Pathway.

Caption: Workflow for Cytokine Release Assay.

References

- 1. Aspirin Disrupts the Crosstalk of Angiogenic and Inflammatory Cytokines between 4T1 Breast Cancer Cells and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]

- 4. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin inhibits tumor necrosis factoralpha gene expression in murine tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Aspisol (Acetylsalicylic Acid) in the Inhibition of Platelet Aggregation via the Thromboxane A2 Pathway: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the mechanism by which Aspisol (the active ingredient being acetylsalicylic acid) inhibits platelet aggregation, with a specific focus on its interaction with the thromboxane A2 (TXA2) signaling pathway. We detail the molecular interactions, the downstream effects on platelet function, and the quantitative dose-response relationships. Furthermore, this document outlines standardized experimental protocols for assessing platelet aggregation and thromboxane B2 (TXB2) levels, providing researchers and drug development professionals with the necessary methodologies to investigate these effects. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the biochemical and procedural concepts.

Introduction to Platelet Aggregation and the Thromboxane A2 Pathway

Platelet aggregation is a fundamental process in hemostasis, leading to the formation of a platelet plug at sites of vascular injury. However, dysregulated platelet aggregation can lead to thrombosis, a primary cause of major cardiovascular events. A key mediator in this process is Thromboxane A2 (TXA2), a potent lipid autacoid derived from arachidonic acid.[1][2] TXA2 is a powerful platelet agonist and vasoconstrictor, serving as a critical amplifying signal that recruits and activates additional platelets to fortify the growing thrombus.[1][3][4]

The synthesis and signaling of TXA2 are therefore major targets for antiplatelet therapy.[5] this compound, a formulation of acetylsalicylic acid (aspirin), is a cornerstone of antithrombotic treatment due to its specific and potent inhibition of the TXA2 pathway.[3][6] This guide elucidates the precise mechanisms underlying this compound's therapeutic effect.

The Thromboxane A2 Signaling Pathway

The generation of TXA2 begins with the release of arachidonic acid from platelet membrane phospholipids upon stimulation by agonists like thrombin or collagen.[7] The enzyme cyclooxygenase-1 (COX-1) then converts arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[7][8] Subsequently, thromboxane-A synthase metabolizes PGH2 into TXA2.[1][8]

Once synthesized, TXA2 is released from the platelet and binds to the thromboxane prostanoid (TP) receptor, a G protein-coupled receptor (GPCR), on its own surface and on adjacent platelets.[1][4] This binding activates G-proteins, primarily Gq, which in turn stimulates phospholipase C (PLC).[4] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium concentrations and activation of protein kinase C. This cascade culminates in platelet shape change, degranulation, and the conformational activation of integrin GPIIb/IIIa, leading to platelet aggregation.[1]

Mechanism of Action of this compound (Acetylsalicylic Acid)

This compound's antiplatelet effect is derived from its ability to irreversibly inactivate the COX-1 enzyme.[3][6] This occurs through the covalent modification of the enzyme's active site. The acetyl group from acetylsalicylic acid is transferred to a serine residue, specifically serine529, within the catalytic channel of COX-1.[3][7]

This acetylation creates a steric hindrance that blocks the access of the substrate, arachidonic acid, to the enzyme's catalytic site.[3] Consequently, the production of PGH2, the precursor for TXA2, is permanently halted within that platelet.[3][7] Because platelets are anucleated and lack the machinery for protein synthesis, they cannot generate new COX-1 enzyme.[9] Therefore, the inhibitory effect of a single dose of this compound persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][7]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory effect of this compound on TXA2 production and subsequent platelet aggregation is dose-dependent. Low doses are remarkably effective at suppressing the COX-1 pathway.

Table 1: Dose-Dependent Inhibition of Thromboxane B2 (TXB2) by Aspirin

| Daily Aspirin Dose | Percent Inhibition of Serum TXB2 | Study Population | Reference(s) |

| 35 mg | 85% - 92% | Healthy Volunteers | [10] |

| 40 mg | ~85% | Post-stroke Patients | [11][12] |

| 320 mg | ~96% | Post-stroke Patients | [11][12] |

| 1,280 mg | >99% | Post-stroke Patients | [11][12] |

Note: TXB2 is the stable, inactive metabolite of TXA2 and is measured as a surrogate marker for TXA2 production.[13][14]

Table 2: Dose-Dependent Effects of Aspirin on Platelet Aggregation

| Daily Aspirin Dose | Assay Method | Agonist | Key Findings | Reference(s) |

| 81 mg vs. 325 mg | Light Transmittance Aggregometry (LTA) | Arachidonic Acid (AA) | Near complete inhibition of AA-induced aggregation at all doses. | [15][16] |

| 81 mg vs. 162 mg | LTA, PFA-100 | ADP, Collagen | Significant additional inhibition observed when increasing dose from 81 mg to 162 mg. | [15] |

| 40 mg | LTA | ADP (10 µM) | Significant reduction in aggregation induced by a strong stimulus. | [11][12] |

| 320 mg | LTA | ADP (1 µM) | Significant reduction in aggregation induced by a weak stimulus (not seen at 40 mg). | [11][12] |

It is crucial to note that the assessment of aspirin's effect is highly dependent on the assay and agonist used.[15] Assays using arachidonic acid as the agonist directly probe the COX-1 pathway and show near-complete inhibition even at low doses.[15][16]

Key Experimental Protocols

To evaluate the efficacy of this compound or other COX-1 inhibitors, standardized laboratory procedures are essential.

Measurement of Platelet Aggregation via Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for measuring platelet function.[17] It quantifies the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% or 3.8% sodium citrate anticoagulant.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

-

Add a specific concentration of an agonist, such as arachidonic acid (e.g., 0.5-1.6 mM), to induce aggregation.[15]

-

-

Data Analysis: The instrument records the change in light transmission over time, generating an aggregation curve. The maximum percentage of aggregation is the primary endpoint.

Quantification of Thromboxane B2 (TXB2) via Competitive ELISA

Measuring serum TXB2 levels is a reliable method to assess COX-1 activity and the pharmacodynamic effect of this compound.[13][18] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common, sensitive method for this quantification.[13][14]

Methodology:

-

Sample Collection (Serum): Collect whole blood into a tube without anticoagulant. Allow the blood to clot at room temperature for at least 60 minutes to allow for maximal TXA2 generation and conversion to TXB2.[13][18]

-

Serum Isolation: Centrifuge the clotted blood at 1000 x g for 15 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until the assay is performed.[13]

-

Assay Procedure (General Protocol):

-

Add standards, controls, and prepared serum samples to wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled TXB2 conjugate to each well. This will compete with the TXB2 in the sample for binding to the capture antibody.

-

Add a primary antibody solution to each well (except non-specific binding wells).[19]

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, often with shaking.[19][20]

-

Wash the plate multiple times to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the bound conjugate will convert the substrate, causing a color change.

-

Stop the reaction with a stop solution (e.g., dilute acid).

-

-

Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of TXB2 in the sample.[13] Calculate the sample concentrations by interpolating from a standard curve generated using known concentrations of TXB2.[20]

Conclusion

This compound (acetylsalicylic acid) remains a critical tool in the prevention of thrombotic diseases. Its efficacy is rooted in a well-defined and potent mechanism: the irreversible acetylation and subsequent inactivation of the platelet COX-1 enzyme. This action effectively shuts down the synthesis of thromboxane A2, a key amplifier of platelet aggregation, for the entire lifespan of the platelet. The dose-dependent effects are well-characterized, with low doses providing substantial inhibition of the target pathway. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the impact of this compound and novel antiplatelet agents on the thromboxane A2 pathway.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. uh-ir.tdl.org [uh-ir.tdl.org]

- 9. De novo synthesis of cyclooxygenase-1 counteracts the suppression of platelet thromboxane biosynthesis by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Effects of low-to-high doses of aspirin on platelet aggregability and metabolites of thromboxane A2 and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. mdpi.com [mdpi.com]

- 18. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rndsystems.com [rndsystems.com]

- 20. arborassays.com [arborassays.com]

Cellular uptake and metabolism of lysine acetylsalicylate in cell lines

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Lysine Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetylsalicylate, a soluble salt of aspirin, is prized for its rapid onset of action, particularly in intravenous formulations.[1] Its therapeutic effects are contingent upon its journey into the cell and subsequent metabolic transformation. This technical guide provides a detailed overview of the cellular uptake and metabolism of lysine acetylsalicylate, focusing on its dissociation into lysine and acetylsalicylate. It synthesizes current knowledge on the transport mechanisms for each component, their intracellular fates, and the key signaling pathways they influence. This document also outlines relevant experimental protocols for studying these processes and presents quantitative data where available, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Lysine Acetylsalicylate

Lysine acetylsalicylate is a salt compound formed from the amino acid L-lysine and acetylsalicylic acid (aspirin). Its high water solubility makes it suitable for intravenous administration, allowing it to bypass liver metabolism and achieve a faster onset of action compared to orally administered aspirin.[1] Upon administration, lysine acetylsalicylate is considered a prodrug that is rapidly hydrolyzed, dissociating into its constituent components: L-lysine and acetylsalicylate.[1] The cellular and therapeutic effects are therefore a result of the combined and individual actions of these two molecules.

Cellular Uptake Mechanisms

Direct evidence for the transport of the intact lysine acetylsalicylate salt across the cell membrane is not well-documented. It is widely understood that the compound dissociates extracellularly or is rapidly hydrolyzed upon entering the cell. Therefore, the uptake is best understood by examining the distinct transport mechanisms for L-lysine and acetylsalicylate.

L-Lysine Uptake

L-lysine, an essential amino acid, is transported into cells via specific amino acid transporter systems. In intestinal cell models like Caco-2, transport is primarily mediated by both sodium-independent and sodium-dependent mechanisms.[2]

-

Apical Membrane (Uptake from Lumen): Uptake across the apical membrane is largely sodium-independent and shared with other cationic and large neutral amino acids.[2]

-

Basolateral Membrane (Efflux to Circulation): Efflux across the basolateral membrane is a sodium-dependent process, crucial for transporting lysine into the bloodstream.[2]

Acetylsalicylate (Aspirin) Uptake

Acetylsalicylate is a weak acid that primarily crosses cell membranes via passive diffusion in its non-ionized form. The rate of uptake is therefore dependent on the extracellular pH. In the acidic microenvironment of certain tissues, the non-ionized form is favored, facilitating its entry into cells.

Intracellular Metabolism and Fate

Once inside the cell, lysine and acetylsalicylate follow distinct metabolic pathways.

Metabolism of L-Lysine

The intracellular L-lysine pool is utilized in several key processes:

-

Protein Synthesis: As a fundamental building block, lysine is incorporated into nascent polypeptide chains.

-

Post-Translational Modifications: The ε-amino group of lysine residues within proteins is a major site for post-translational modifications, including acetylation and methylation, which play crucial roles in regulating gene expression and protein function.[3][4]

-

Catabolism: Lysine can be catabolized through several pathways, primarily the saccharopine and pipecolate pathways, eventually yielding acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[3][5]

-

Carnitine Synthesis: Lysine serves as a precursor for the synthesis of carnitine, a molecule essential for transporting long-chain fatty acids into mitochondria for β-oxidation.[3]

Metabolism and Action of Acetylsalicylate

Acetylsalicylate is the active component responsible for the primary therapeutic effects of aspirin.

-

Hydrolysis to Salicylate: Intracellularly, acetylsalicylate is rapidly hydrolyzed by esterases to form salicylate and acetate.

-

COX Enzyme Inhibition: The primary mechanism of action for acetylsalicylate is the irreversible acetylation of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] This acetylation occurs on a serine residue in the enzyme's active site, blocking the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[6]

-

Protein Acetylation: Aspirin can non-enzymatically acetylate the ε-amino group of lysine residues on numerous cellular proteins, including p53 and hemoglobin.[6] While this occurs at a very low stoichiometry, it represents a potential mechanism for some of aspirin's other biological effects.[6]

Downstream Effects of Salicylate

The salicylate metabolite also possesses biological activity. Notably, it can act as an inhibitor of lysine acetyltransferases (KATs), such as PCAF/Kat2b and Tip60/Kat5.[7][8] This inhibition can reduce the acetylation of proteins, including histones and transcription factors, thereby influencing gene expression and cellular signaling pathways like the PI3K/Akt pathway.[7]

Quantitative Data

Quantitative data on the specific cellular uptake and metabolism of lysine acetylsalicylate in cell lines are limited. The following table summarizes general pharmacokinetic parameters and data related to its components.

| Parameter | Value | Context | Source |

| Elimination Half-Life (IV Lysine Acetylsalicylate) | 17 minutes | In vivo, human | [1] |

| Mean Residence Time (IV Lysine Acetylsalicylate) | 0.37 hours | In vivo, human | [1] |

| L-Lysine Transport (Caco-2 cells) | K_m: ~0.2-0.3 mM (saturable component) | Apical to basolateral transport | [2] |

| L-Lysine Metabolism (Mouse Plasma) | Peak AAA metabolite ~70 µM at 1 hr post-injection | In vivo lysine degradation study | [9] |

| Protein Acetylation by Aspirin | >12,000 lysine sites identified | In cultured human cells (proteomics) | [6] |

| Stoichiometry of Aspirin-mediated Acetylation | Very low | Despite many sites, occupancy is minimal | [6] |

K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of V_max. AAA (α-aminoadipic acid) is a key metabolite in the lysine degradation pathway.

Experimental Protocols

Studying the cellular uptake and metabolism of lysine acetylsalicylate involves a combination of in vitro techniques.

Protocol for In Vitro Cellular Uptake Assay

This protocol is a generalized method for measuring the uptake of a compound into cultured cells.

-

Cell Culture: Seed a suitable cell line (e.g., Caco-2 for intestinal absorption, or a target cancer cell line) onto culture plates and grow to confluency.[10]

-

Preparation: Pre-incubate the confluent cell monolayers in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30 minutes at 37°C to equilibrate them.[10]

-

Incubation: Replace the buffer with a fresh transport buffer containing a known concentration of lysine acetylsalicylate (or radiolabeled acetylsalicylate/lysine for easier detection). Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

-

Washing: Terminate the uptake by aspirating the drug-containing buffer and immediately washing the cells twice with ice-cold buffer to remove any unbound compound.[10]

-

Cell Lysis: Solubilize the cells using a lysis buffer (e.g., 0.1% Triton X-100) to release the intracellular contents.[10]

-

Quantification: Analyze the cell lysate to quantify the intracellular concentration of the compound or its metabolites. This is typically done using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Normalization: In parallel wells, measure the total cellular protein content (e.g., using a BCA assay) to normalize the uptake data, typically expressed as nmol/mg protein.[10]

Protocol for Metabolite Analysis using LC-MS/MS

This protocol outlines the general steps for identifying and quantifying intracellular metabolites.

-

Sample Collection: Culture and treat cells with lysine acetylsalicylate as described in the uptake protocol.

-

Metabolite Extraction: After washing the cells, add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and precipitate proteins. Scrape the cells and collect the extract.

-

Centrifugation: Centrifuge the samples to pellet the protein precipitate and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separates the different metabolites based on their physicochemical properties (e.g., polarity) using a suitable column.

-

Tandem Mass Spectrometry (MS/MS): Detects and quantifies the separated molecules. The first mass spectrometer selects the parent ion (e.g., salicylate), which is then fragmented. The second mass spectrometer detects the characteristic fragment ions, providing high specificity for identification and quantification.

-

-

Data Analysis: Compare the retention times and mass spectra of the detected compounds to known standards of lysine, acetylsalicylate, salicylate, and other potential lysine metabolites (e.g., saccharopine, α-aminoadipic acid) to confirm their identity and determine their concentration.[9]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the study and action of lysine acetylsalicylate.

Caption: Workflow for studying cellular uptake and metabolism.